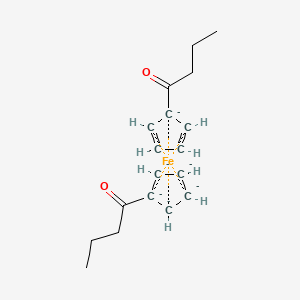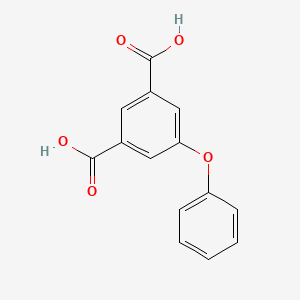
1,3-Benzenedicarboxylic acid, 5-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenoxyisophthalic acid is an aromatic compound with the molecular formula C14H10O5. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a phenoxy group. This compound is known for its applications in the synthesis of hyperbranched polymers and coordination polymers due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Phenoxyisophthalic acid can be synthesized through the polycondensation of an AB2-type monomer. The process involves the use of phosphorous pentoxide-methanesulfonic acid (PPMA) as a condensing agent and solvent. The reaction typically proceeds under controlled conditions to achieve the desired molecular weight and solubility properties .
Industrial Production Methods
In industrial settings, the synthesis of 5-phenoxyisophthalic acid may involve large-scale polycondensation reactions. The reaction conditions, such as temperature, time, and the amount of condensing agent, are optimized to ensure high yield and purity of the product. The resulting compound is then purified and characterized using techniques like gel permeation chromatography and thermogravimetric analysis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenoxyisophthalic acid undergoes various chemical reactions, including:
Polycondensation: Used in the synthesis of hyperbranched polymers.
Esterification: Conversion of carboxylic acid groups to ester groups using reagents like thionyl chloride and ethanol.
Common Reagents and Conditions
Phosphorous pentoxide-methanesulfonic acid (PPMA): Used as a condensing agent in polycondensation reactions.
Thionyl chloride and ethanol: Used in esterification reactions to convert carboxylic acid groups to ester groups.
Major Products Formed
Hyperbranched poly(ether ketone): Formed through polycondensation reactions.
Ethyl ester-terminated hyperbranched poly(ether ketone): Formed through esterification reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-phenoxyisophthalic acid in catalysis involves the activation of carboxylic acid groups, which facilitate the hydrolysis of cellulose. The hyperbranched structure of the polymers derived from this compound provides numerous active sites for catalytic reactions, enhancing their efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic acid: Another aromatic dicarboxylic acid used in the synthesis of polymers.
Trimesic acid: Used in the synthesis of metal-organic frameworks (MOFs) like HKUST-1 and MIL-100.
Uniqueness
5-Phenoxyisophthalic acid is unique due to its phenoxy group, which imparts distinct structural and functional properties. This makes it particularly suitable for the synthesis of hyperbranched polymers and coordination polymers with specific applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
28023-55-4 |
|---|---|
Molekularformel |
C14H10O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
5-phenoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-6-10(14(17)18)8-12(7-9)19-11-4-2-1-3-5-11/h1-8H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
ZZMSWJDUUZUBNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
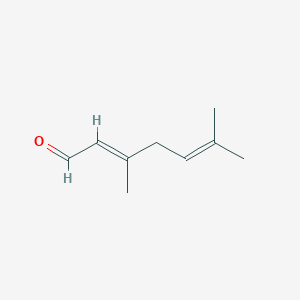


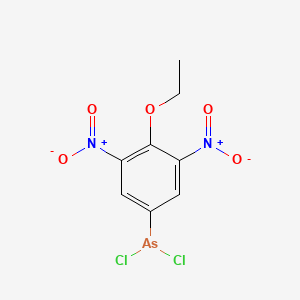
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)
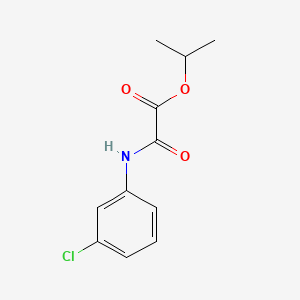
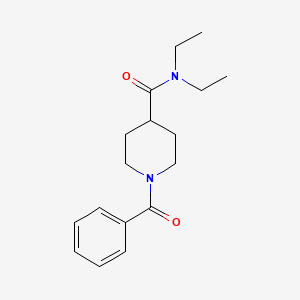

![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
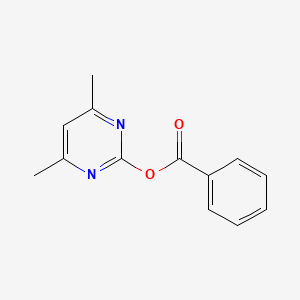
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
